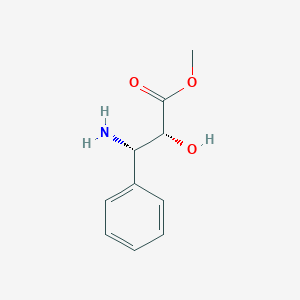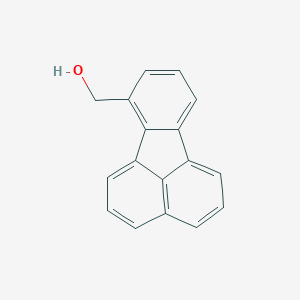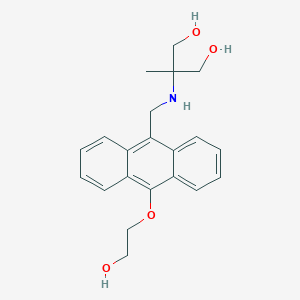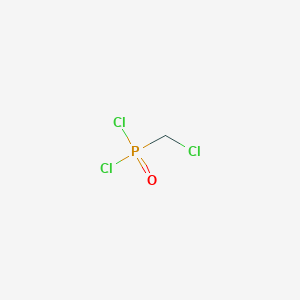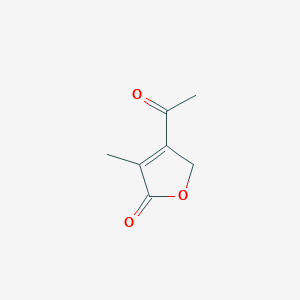
4-氰基苯硼酸
概述
描述
4-氰基苯基硼酸: 是一种有机化合物,其分子式为 C7H6BNO2 。它是苯基硼酸的衍生物,其中一个氰基连接到苯环的对位。 这种化合物广泛应用于有机合成中,特别是在铃木-宫浦交叉偶联反应中,因为它能够有效地形成碳-碳键 .
科学研究应用
化学:
4-氰基苯基硼酸广泛应用于有机合成中,特别是在通过铃木-宫浦交叉偶联反应形成碳-碳键方面。 它作为构建块用于合成复杂分子 .
生物学和医学:
在药物化学中,4-氰基苯基硼酸用于合成生物活性分子,包括激酶抑制剂和抗血小板剂。 它的衍生物在治疗多种疾病方面显示出潜力 .
工业:
在工业领域,4-氰基苯基硼酸用于生产先进材料,包括聚合物和电子元件。 它形成稳定碳-碳键的能力使其在材料科学中具有价值 .
安全和危害
作用机制
4-氰基苯基硼酸的主要作用机制涉及它参与交叉偶联反应的能力。硼酸基团与钯催化剂相互作用,形成钯-硼络合物,该络合物与芳基卤化物发生转金属化。 这个过程导致形成新的碳-碳键,从而得到所需的产物 .
生化分析
Biochemical Properties
4-Cyanophenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . It interacts with various biomolecules such as enzymes and proteins during these reactions. For instance, it has been used in palladium-catalyzed Suzuki-Miyaura cross-coupling in water, ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates, and ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids .
Molecular Mechanism
The molecular mechanism of 4-Cyanophenylboronic acid is largely based on its role in Suzuki-Miyaura cross-coupling reactions It exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation
准备方法
合成路线和反应条件:
4-氰基苯基硼酸可以通过多种方法合成。一种常见的方法包括在钯催化剂的存在下,用硼酸酯与 4-溴苯腈反应。 反应通常在温和条件下进行,使其适用于大规模合成 .
工业生产方法:
在工业环境中,4-氰基苯基硼酸的生产通常涉及使用连续流反应器来确保一致的质量和产量。 该过程可能包括通过重结晶或色谱法进行纯化的步骤,以获得具有高纯度的所需产物 .
化学反应分析
反应类型:
4-氰基苯基硼酸会发生各种化学反应,包括:
铃木-宫浦交叉偶联: 这种反应涉及在钯催化剂和碱的存在下,将 4-氰基苯基硼酸与芳基卤化物偶联。
氧化羟基化: 该反应将硼酸基团转化为羟基基团,形成 4-氰基苯酚.
三氟甲基化: 该反应将三氟甲基基团引入苯环,增强化合物的化学性质.
常用试剂和条件:
钯催化剂: 用于铃木-宫浦交叉偶联反应。
碱: 如碳酸钾或氢氧化钠,用于促进反应。
氧化剂: 如过氧化氢,用于氧化羟基化.
主要产物:
联芳基化合物: 通过铃木-宫浦交叉偶联形成。
4-氰基苯酚: 通过氧化羟基化形成。
三氟甲基化衍生物: 通过三氟甲基化形成.
相似化合物的比较
类似化合物:
苯基硼酸: 缺少氰基,使其在某些反应中反应性较低。
4-甲氧基苯基硼酸: 包含甲氧基基团而不是氰基基团,导致不同的反应性和应用。
4-甲酰基苯基硼酸: 包含甲酰基,改变了它的化学性质和反应性.
独特性:
4-氰基苯基硼酸的独特性在于氰基的存在,这增强了它的反应性,并允许形成更复杂的分子。 这使其成为有机合成、药物化学和材料科学等各个领域中宝贵的化合物 .
属性
IUPAC Name |
(4-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBAHYWORUOILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370217 | |
| Record name | 4-Cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126747-14-6 | |
| Record name | 4-Cyanophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


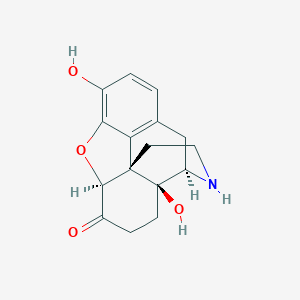
![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
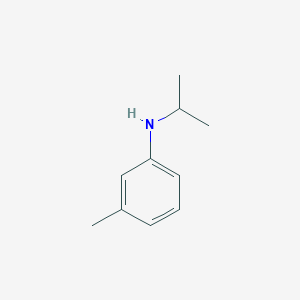

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)

